molecular formula C11H14O3 B8689783 Methyl 2-(3-ethoxyphenyl)acetate

Methyl 2-(3-ethoxyphenyl)acetate

Cat. No.: B8689783
M. Wt: 194.23 g/mol
InChI Key: QGYXFRVODXAEPB-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(3-ethoxyphenyl)acetate

InChI

InChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)8-11(12)13-2/h4-7H,3,8H2,1-2H3

InChI Key

QGYXFRVODXAEPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 3-hydroxyphenylacetate (132.5 g, 0.80 mole) was added dropwise to a suspension of 50% NaH (43.2 g, 0.90 mole) in DMF (ie) at 0° C. under N2. The solution was stirred 1 hour at room temperature, cooled in an ice bath, and ethyl bromide (120 ml, 1.6 mole) added. The reaction mixture was stirred overnight at room temperature, filtered, and concentrated in vacuo. A solution of the residue in diethyl ether was washed with dilute NaOH solution and saturated NaCl, dried (Na2SO4) and concentrated in vacuo. The residue was purified by chromatography on silica gel eluting with ethyl acetate: hexane (1:39→1:9) to give methyl 3-ethoxyphenylacetate (94.9 g). 1H NMR (DMSO-d6, 200 MHz) δ: 1.30 (t, J=7 Hz, 3H, ethyl CH3), 3.59 (s, 3H, ester CH3), 3.61 (s, 2H, ArCH2), 3.98 (q, J=7 Hz, 2B, ethyl CH2), 6.78-6.81 (m, 3H), 7.16-7.24 (m, 1H).
Quantity
132.5 g
Type
reactant
Reaction Step One
Name
Quantity
43.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Methyl 3-hydroxyphenylacetate (6.4 g, 38.5 mmol) was dissolved in acetone (50 mL). Ethyl bromide (3.5 mL, 46.9 mmol) was added, followed by potassium carbonate (6.37 g, 46 mmol). The reaction was heated to reflux. After 24 hours, more ethyl bromide (3.55 mL, 46.9 mmol) was added and the reaction refluxed for a further 24 hours. The mixture was cooled, filtered and rotary evaporated. The product was dissolved in ethyl acetate and the solution washed with saturated sodium bicarbonate (2×50 mL) and brine, and dried (MgSO4). Removal of solvent revealed methyl 3-ethoxyphenylacetate as an oil that crystallized upon standing. 1H NMR (500 MHz, CDCl3) δ 7.25 (1H, dd), 6.87 (3H, m), 4.08 (2H, q), 3.73 (3H, s), 3.65 (2H, s), 1.45 (3H, t).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
6.37 g
Type
reactant
Reaction Step Three
Quantity
3.55 mL
Type
reactant
Reaction Step Four

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